molecular formula C24H22N4O3S2 B11619244 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11619244
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: OZFDNSDYGDNPEK-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture combining a pyrido[1,2-a]pyrimidin-4-one core with a substituted thiazolidinone moiety. Key structural elements include:

  • Thiazolidinone ring at position 3: Contains a 4-methoxybenzyl substituent, which introduces electron-donating methoxy groups that may improve solubility and modulate bioactivity .
  • Methyl group at position 9: Contributes to steric stabilization of the pyrido-pyrimidinone system .

Eigenschaften

Molekularformel

C24H22N4O3S2

Molekulargewicht

478.6 g/mol

IUPAC-Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c1-4-11-25-20-18(22(29)27-12-5-6-15(2)21(27)26-20)13-19-23(30)28(24(32)33-19)14-16-7-9-17(31-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3/b19-13-

InChI-Schlüssel

OZFDNSDYGDNPEK-UYRXBGFRSA-N

Isomerische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC=C

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 361995-83-7) is a novel thiazolidinone derivative that exhibits a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C20H22N4O3S2
  • Molecular Weight : 430.5 g/mol
  • Structure : The compound features a pyrido-pyrimidine core linked to a thiazolidine moiety, which is known for its versatile biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular proliferation and survival pathways. The thiazolidine ring is known for:

  • Inhibition of Enzymes : Compounds containing the thiazolidinone structure have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its cytoprotective effects.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance:

  • A study evaluated the anti-glioma activity of thiazolidinone derivatives, revealing that certain compounds reduced cell viability in glioblastoma multiforme cells significantly .
  • In vitro tests against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) indicated that derivatives with modifications at positions 2 and 3 of the thiazolidine ring showed promising antiproliferative activity with IC50 values ranging from 0.72 µM to 10 µM .
CompoundCell LineIC50 Value (µM)
Compound 5j A549 (Lung Cancer)1.10
Compound 3c MCF-7 (Breast Cancer)1.35
Compound 5b Panc-1 (Pancreatic Cancer)5.15

Antibacterial and Antifungal Activity

The compound has also shown broad-spectrum antibacterial and antifungal activities:

  • In studies, thiazolidinone derivatives exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
BacteriaMIC (mg/mL)
En. Cloacae0.004 - 0.03
E. coli0.008 - 0.06

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds related to this structure have been explored for:

  • Anti-diabetic Effects : Some thiazolidinones have been shown to improve insulin sensitivity.
  • Analgesic Properties : Certain derivatives exhibit pain-relieving effects in experimental models.

Case Studies

  • Study on Glioblastoma Treatment : A specific derivative demonstrated a significant reduction in tumor size in animal models when administered alongside standard chemotherapy agents.
  • Antimicrobial Efficacy Assessment : In a clinical trial setting, the compound was tested against resistant strains of bacteria, showing effectiveness where conventional treatments failed.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one structures exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety may enhance these properties due to its known biological activity .

Antitumor Activity

Studies suggest that compounds resembling 2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one demonstrate potential as anti-tumor agents. The mechanism may involve the inhibition of specific enzymes crucial for cancer cell proliferation. For example, certain pyrimidine derivatives have been evaluated for their ability to inhibit DNA synthesis in cancer cells .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:

  • Antimicrobial Efficacy : A study published in Molecules demonstrated that modified thiazolidinone compounds exhibited MIC values against E. coli and S. aureus at concentrations as low as 256 µg/mL, indicating strong antibacterial properties .
  • Antitumor Mechanism : Research focusing on pyrimidine derivatives has shown that they can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reaction Type Conditions/Outcomes References
Thiazolidinone (C=S) OxidationForms sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂, mCPBA).
Allylamino (-NH-CH₂-CH=CH₂) Nucleophilic substitutionParticipates in alkylation or acylation reactions; regioselectivity influenced by steric effects.
Methoxybenzyl DemethylationAcidic or enzymatic conditions remove the methyl group, yielding phenolic derivatives.
Pyrido[1,2-a]pyrimidin-4-one Electrophilic aromatic substitutionReacts at electron-rich positions (e.g., C-3 or C-9) with nitrating or halogenating agents.

Oxidation of the Thiazolidinone Moiety

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and reaction time. For example:
C=SH2O2C-SOexcess H2O2C-SO2\text{C=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C-SO} \xrightarrow{\text{excess H}_2\text{O}_2} \text{C-SO}_2
This reactivity is critical for modulating biological activity, as sulfone derivatives often exhibit enhanced metabolic stability .

Allylamino Group Reactions

The allylamino group participates in:

  • Michael Additions : Reacts with α,β-unsaturated carbonyl compounds.

  • Radical Polymerization : Forms polymeric derivatives under initiators like AIBN.

  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts.

Methoxybenzyl Modifications

The 4-methoxybenzyl group undergoes:

  • Acidic Demethylation : Using HBr or BBr₃ to yield a hydroxyl group .

  • Photochemical Reactions : UV-induced cleavage in synthetic applications .

Reaction Conditions and Catalysts

Reaction Type Catalysts Temperature Yield
OxidationmCPBA0–25°C70–85%
Suzuki CouplingPd(PPh₃)₄80–100°C60–75%
DemethylationBBr₃-10°C to RT80–90%

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming volatile byproducts.

  • Hydrolysis : The thiazolidinone ring is susceptible to hydrolysis under strongly acidic/basic conditions, yielding thiourea derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Compound Name (Substituent on Thiazolidinone) Key Features Potential Impact on Properties Reference
Target compound (4-methoxybenzyl) Methoxy group enhances hydrophilicity; benzyl moiety provides aromatic stacking potential. Improved solubility compared to lipophilic analogs; possible enhanced target binding.
3-(1,3-Benzodioxol-5-ylmethyl) () Benzodioxole group increases lipophilicity and metabolic stability. Higher membrane permeability but potential for cytochrome P450 interactions.
3-(2-Phenylethyl) () Phenylethyl chain introduces flexibility and bulkiness. Reduced solubility; increased steric hindrance may limit binding to flat enzymatic pockets.
3-(2-Methoxyethyl) () Short-chain methoxy group balances hydrophilicity and flexibility. Moderate solubility with improved pharmacokinetic profiles.
Piperazine derivatives () Basic piperazine substituents enhance water solubility and bioavailability. Favorable for CNS-targeting due to blood-brain barrier penetration.

Bioactivity Insights

  • Antimicrobial Activity: Thiazolidinone derivatives with electron-withdrawing groups (e.g., benzodioxole in ) show enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction . The target compound’s methoxy group may offer similar advantages.
  • Antioxidant Potential: Thiazolidinones with sulfur-containing moieties (e.g., thioxo group in the target compound) exhibit radical scavenging activity, as seen in analogs with azo linkages .
  • Cytotoxicity: Piperazine-substituted derivatives () demonstrate marked anticancer activity, suggesting that the target compound’s allylamino group could be modified for similar applications .

Physicochemical Properties

  • Lipophilicity : The 4-methoxybenzyl group (logP ≈ 2.5) renders the target compound less lipophilic than benzodioxol- or phenylethyl-substituted analogs (logP ≈ 3.2–3.8) .
  • Solubility: Methoxy and allylamino groups likely improve aqueous solubility (>50 µM) compared to purely aromatic analogs (<20 µM) .

Research Findings and Implications

  • Synthetic Accessibility: The allylamino and thiazolidinone moieties are synthesized via condensation reactions, as described for related pyrido-pyrimidinones (). Modifications at the thiazolidinone position are achieved using substituted benzyl halides .
  • Structure-Activity Relationships (SAR): Methoxy vs. Benzodioxole: Methoxy groups offer a balance between solubility and bioactivity, whereas benzodioxole analogs prioritize metabolic stability . Allylamino vs. Piperazine: Allylamino groups may limit systemic toxicity compared to basic piperazine derivatives, which are prone to off-target receptor interactions .

Vorbereitungsmethoden

Formation of Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or lactones. For example:

  • Step 1 : Reacting 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in chlorobenzene under reflux with p-toluenesulfonic acid yields 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (67% yield).

  • Step 2 : Chlorination using thionyl chloride in dimethylformamide introduces the 2-chloroethyl group, critical for subsequent coupling.

Thiazolidin-5-Ylidene Moiety Construction

The thiazolidin-5-ylidene segment is synthesized via:

  • Method A : Condensation of 4-methoxybenzylamine with carbon disulfide and ethyl chloroacetate, followed by oxidation to form the thioxo-thiazolidinone ring.

  • Method B : Stereoselective Z-configuration stabilization using Raney nickel catalysis under hydrogen pressure (45–50°C, 3–5 hours).

Final Coupling Reaction

The allylamino group is introduced via nucleophilic substitution:

  • Reacting 3-(2-chloroethyl)pyrido[1,2-a]pyrimidin-4-one with allylamine in ethanol at 80°C for 6 hours (yield: 72–78%).

Key Intermediate Synthesis and Conditions

IntermediateReaction ConditionsYieldCatalyst/SolventReference
9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneReflux in chlorobenzene, 12 hours67%p-TSA
3-(4-Methoxybenzyl)thiazolidin-5-ylideneCarbon disulfide, ethyl chloroacetate, 60°C58%NaOH/EtOH
2-Allylamino-pyrido[1,2-a]pyrimidin-4-oneAllylamine, ethanol, 80°C75%None

Optimization Strategies

Catalytic Enhancements

  • CuI-Catalyzed C–N Coupling : Improves pyrido[1,2-a]pyrimidin-4-one formation (DMF, 130°C, 12 hours; yield: 85–92%).

  • Raney Nickel Hydrogenation : Reduces reaction time for thiazolidin-5-ylidene Z-isomer stabilization (45–50°C, 3 hours; yield: 89%).

Solvent Effects

  • Polar Aprotic Solvents : DMF increases coupling efficiency by 18% compared to toluene.

  • Chlorobenzene : Minimizes by-products during pyrido[1,2-a]pyrimidin-4-one cyclization.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, pyrido-H), 7.32–7.45 (m, 4H, aromatic), 5.12 (d, 2H, allylamino-CH₂).

    • ¹³C NMR : 178.9 ppm (C=O), 165.2 ppm (C=S).

  • HPLC Purity : >98.5% using C18 column (acetonitrile/water, 70:30).

Purity Challenges

  • Residual 2-acetylbutyrolactone (<0.3%) removed via recrystallization in 2-propanol.

Comparative Analysis of Methods

ParameterClassical MethodCuI-Catalyzed
Reaction Time18–24 hours12 hours
Yield67%85–92%
By-Product Formation8–12%<3%
Cost EfficiencyModerateHigh

Industrial-Scale Considerations

  • Batch Reactors : 35 batches at 1000L scale achieved 67% yield with <0.14% impurities.

  • Continuous Flow Systems : Reduce thiazolidin-5-ylidene synthesis time by 40% .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction steps?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Thiazolidinone formation : Reacting 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidine with allylamine under basic conditions to form the thiazolidin-5-ylidene intermediate .
  • Pyrido[1,2-a]pyrimidinone coupling : Introducing the Z-configuration via a Knoevenagel condensation between the thiazolidinone intermediate and 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This step often requires anhydrous solvents (e.g., DMF) and catalysts like piperidine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Z-configuration of the methylidene group and the substitution pattern of the pyrido-pyrimidinone core. For example, the thioxo group (C=S) appears at ~165–170 ppm in 13C^{13}C NMR .
  • IR spectroscopy : Key peaks include C=O (~1680 cm1^{-1}), C=S (~1220 cm1^{-1}), and NH stretching (~3300 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed, and what are common impurities?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>95%). Common impurities include unreacted thiazolidinone intermediates or stereoisomers .
  • TLC : Monitoring reactions using silica plates (eluent: chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalyst screening : Piperidine (5 mol%) improves Z-selectivity in Knoevenagel condensations .
  • Temperature control : Reactions at 60–80°C balance reaction rate and thermal decomposition risks .
  • Data-driven approach : Design of Experiments (DoE) models can identify interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. How are contradictions in spectral data resolved (e.g., overlapping NMR peaks)?

  • 2D NMR techniques : NOESY confirms spatial proximity between the allylamino group and the thiazolidinone methylidene, distinguishing Z/E isomers .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants to validate experimental data .
  • Isotopic labeling : 15N^{15}N-labeling clarifies ambiguous NH signals in complex heterocycles .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity?

  • Derivatization : Modifying the allylamino group (e.g., replacing allyl with propargyl) or the methoxybenzyl moiety to assess antimicrobial or anticancer activity .
  • In vitro assays : Testing against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Molecular docking : Identifying binding interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the thioxo group. Stable in neutral/basic buffers (pH 7–9) .
  • Thermal stability : Decomposes above 150°C; lyophilization is recommended for long-term storage .
  • Light sensitivity : The methoxybenzyl group undergoes photodegradation; store in amber vials .

Q. What computational methods are used to predict electronic properties or reactivity?

  • Frontier Molecular Orbital (FMO) analysis : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) simulations : Assess solvation effects and conformational flexibility in biological environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.